Di(dansyl)cystine
Overview
Description
Di(dansyl)cystine is a fluorescent label for tropomyosin . It has a molecular formula of C30H34N4O8S4 .
Molecular Structure Analysis
Di(dansyl)cystine has a molecular formula of C30H34N4O8S4 . The molecule contains a total of 83 bonds, including 49 non-H bonds, 28 multiple bonds, 15 rotatable bonds, 6 double bonds, 22 aromatic bonds, and 4 six-membered rings .Chemical Reactions Analysis
Dansyl-based probes, such as DN-C, have been used to detect cysteine based on a d-PeT switching mechanism . In the presence of cysteine, these probes exhibit a turn-on fluorescence signal and significant fluorescence intensity enhancement .Scientific Research Applications
1. Studying Actin Dynamics
Di(dansyl)cystine has been utilized in studying the transformation of G-actin to F-actin. Cheung, Cooke, and Smith (1971) used dansyl l-cystine to couple to sulfhydryl groups of actin, which enabled the observation of emission shifts during polymerization, indicating changes in actin's environment (Cheung, Cooke, & Smith, 1971).
2. Enzyme Activity Analysis
Dansyl cystine is also significant in the study of enzyme activity. Oh and Churchich (1974) demonstrated the inactivation of the enzyme cystathionase by dansyl cystine, using its fluorescence properties to understand the microenvironment of reactive groups in the enzyme (Oh & Churchich, 1974).
3. Protein Disulfide Content Analysis
In protein research, direct analysis of cystine content is crucial. Chang and Knecht (1991) presented a method involving dabsyl chloride for HPLC analysis, which can be used to monitor the stability and folding of cystine-containing proteins (Chang & Knecht, 1991).
4. Studying Protein Structure
Di(dansyl)cystine plays a role in elucidating protein structures, as demonstrated by Kopeyan et al. (1974) in their study on the disulfide bonds of scorpion toxin (Kopeyan et al., 1974).
5. Analyzing Amino Acids in Biological Materials
Furst et al. (1990) appraised various methods for amino acid analysis, highlighting the utility of dansyl chloride in quantifying cystine and other amino acids in biological samples (Furst et al., 1990).
6. Therapeutic Applications in Protein Engineering
Craik, Clark, and Daly (2007) discussed the potential therapeutic applications of cystine knot mini-proteins like cyclotides, showing the versatility of these structures in drug design and protein engineering, underscoring the broader implications of cystine in biomedicine (Craik, Clark, & Daly, 2007).
Future Directions
Future research directions could include the development of synthetically simple and practical probes for selective detection of cysteine, given its broad functional properties within complex biological systems . Potential future directions include the use of cystine mimetics, gene therapy, V2-receptor blockers, and SGLT2 inhibitors .
properties
IUPAC Name |
(2R)-3-[[2-carboxy-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]disulfanyl]-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O8S4/c1-33(2)25-13-5-11-21-19(25)9-7-15-27(21)45(39,40)31-23(29(35)36)17-43-44-18-24(30(37)38)32-46(41,42)28-16-8-10-20-22(28)12-6-14-26(20)34(3)4/h5-16,23-24,31-32H,17-18H2,1-4H3,(H,35,36)(H,37,38)/t23-,24?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNAZESEUVNMRR-UXMRNZNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CSSCC(C(=O)O)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CSSCC(C(=O)O)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N4O8S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60939867 | |
Record name | N,N'-Bis[5-(dimethylamino)naphthalene-1-sulfonyl]cystine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60939867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
706.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Di(dansyl)cystine | |
CAS RN |
18468-46-7 | |
Record name | Di(dansyl)cystine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018468467 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N'-Bis[5-(dimethylamino)naphthalene-1-sulfonyl]cystine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60939867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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